Introduction: The Significance of 2-(Azetidin-1-yl)acetic acid hydrochloride
Introduction: The Significance of 2-(Azetidin-1-yl)acetic acid hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-(Azetidin-1-yl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
2-(Azetidin-1-yl)acetic acid hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that imparts unique conformational constraints and physicochemical properties to molecules. Its incorporation can influence metabolic stability, cell permeability, and binding affinity to biological targets. This hydrochloride salt form provides improved stability and handling characteristics, making it a practical starting material for complex syntheses.
A thorough understanding of its physical properties is paramount for its effective use. These properties govern everything from storage and formulation to reaction kinetics and purification strategies. This guide provides a comprehensive overview of the key physical characteristics of 2-(Azetidin-1-yl)acetic acid hydrochloride, detailing not just the what, but the why and how—offering field-proven methodologies for their determination.
Core Physicochemical Identifiers
Precise identification is the foundation of all scientific work. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1055268-75-1 | [1][2] |
| Molecular Formula | C₅H₁₀ClNO₂ | [1][3] |
| Molecular Weight | 151.59 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C | [4] |
| SMILES | C(O)(=O)CN1CCC1.Cl | [4] |
| InChIKey | RWYVWHBGLMOSJB-UHFFFAOYSA-N | [4] |
These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct material is used in experimental work. The hydrochloride salt form suggests good aqueous solubility, a property critical for many biological and chemical applications.
Thermal Properties: Melting Point Determination
The melting point is a critical indicator of purity and identity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. The most reliable technique for this determination is Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.[5]
Causality Behind Experimental Choices
DSC is preferred over traditional capillary methods because it provides a complete thermodynamic profile of the melting transition.[5] It yields not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔH), which is the energy required to break the crystal lattice.[6] This quantitative data is invaluable for polymorphism studies and formulation development. The selection of a slow heating rate (e.g., 2°C/min) is deliberate; it allows for thermal equilibrium to be maintained, ensuring that the observed transition temperature is as close as possible to the true thermodynamic melting point.[6]
Experimental Protocol: Melting Point Determination by DSC
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using high-purity standards like indium.[7]
-
Sample Preparation: Accurately weigh 1-3 mg of 2-(Azetidin-1-yl)acetic acid hydrochloride into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid. For a volatile substance, a hermetically sealed pan is essential to prevent mass loss. If no significant volatilization is expected, a pinhole in the lid can be used to maintain atmospheric pressure.
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C, adjusted after a preliminary scan) at a controlled rate of 2°C/min.[6]
-
Maintain a constant inert atmosphere by purging with nitrogen gas at 50 mL/min to prevent oxidative degradation.[6]
-
-
Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[7]
Caption: Workflow for Melting Point Determination by DSC.
Acidity Constant (pKa) Determination
2-(Azetidin-1-yl)acetic acid hydrochloride possesses both a carboxylic acid group and a tertiary amine that is protonated in the hydrochloride salt form. Understanding its pKa values is crucial for predicting its ionization state at different pH levels, which directly impacts its solubility, membrane permeability, and receptor binding interactions.[8]
Causality Behind Experimental Choices
Potentiometric titration is the gold-standard method for pKa determination.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added. The resulting titration curve provides a direct measurement of the pH at which the acidic and basic forms of an ionizable group are present in equal concentrations—the definition of pKa. The use of a constant ionic strength background solution (e.g., 0.15 M KCl) is critical to minimize changes in activity coefficients, ensuring that the measured pH accurately reflects the equilibrium constant.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[9]
-
Sample Preparation: Prepare an aqueous solution of 2-(Azetidin-1-yl)acetic acid hydrochloride (e.g., 20 mL of a 1 mM solution). To ensure constant ionic strength, the solvent should be 0.15 M KCl.[9]
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[9]
-
-
Titration Procedure:
-
First, titrate the sample with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.
-
Next, titrate the acidified sample with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., pH 12.0) is reached.[9]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (for the carboxylic acid) will be at the midpoint of the first buffer region, and the second pKa (for the azetidinium ion) will be at the midpoint of the second buffer region. These points can be precisely located by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV).
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a chemical building block is non-negotiable in drug development, as impurities can lead to unwanted side reactions or biological effects. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis of small molecules.[10]
Causality Behind Experimental Choices
Reversed-phase HPLC (RP-HPLC) is typically the method of choice for polar to moderately nonpolar small molecules. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile). The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A gradient elution (where the mobile phase composition is changed over time) is often employed to ensure that both polar and nonpolar impurities are eluted and resolved within a reasonable timeframe. UV detection is chosen because the carboxylic acid group and the heterocyclic system provide a chromophore, allowing for sensitive detection.
Experimental Protocol: Purity Analysis by RP-HPLC
-
System and Column: Use a standard HPLC system equipped with a UV detector. A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
(Note: TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylate.)
-
-
Sample Preparation: Accurately prepare a solution of 2-(Azetidin-1-yl)acetic acid hydrochloride in the initial mobile phase composition (e.g., 1 mg/mL). Ensure the sample is fully dissolved to prevent column blockage.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan with a diode array detector (DAD) or select a specific wavelength (e.g., 210 nm) for initial screening.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area Normalization). This provides a quantitative measure of the purity of the sample.[10]
-
Caption: Workflow for Purity Analysis by Reversed-Phase HPLC.
Spectroscopic Characterization
-
¹H NMR (Proton NMR): In a solvent like D₂O, one would expect to see distinct signals for the protons on the azetidine ring and the acetate moiety. The CH₂ group adjacent to the carboxyl group would likely appear as a singlet. The azetidine ring protons would show a more complex pattern, likely two triplets (or multiplets) due to coupling between the adjacent CH₂ groups.
-
¹³C NMR (Carbon NMR): The spectrum should show four distinct carbon signals: one for the carbonyl carbon (C=O) at the most downfield position (~170-180 ppm), one for the carbon alpha to the nitrogen and carbonyl, and two signals for the non-equivalent carbons of the azetidine ring.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected parent ion would be for the free base [M+H]⁺ at an m/z corresponding to the molecular weight of C₅H₉NO₂ plus a proton. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch (~1700-1730 cm⁻¹), and C-H stretching bands.
Conclusion
2-(Azetidin-1-yl)acetic acid hydrochloride is a valuable reagent whose utility is unlocked by a thorough understanding of its physical properties. While some data like molecular weight and appearance are readily available, properties such as melting point, pKa, and solubility often require experimental determination. By employing robust analytical techniques like DSC, potentiometric titration, and HPLC, researchers can confidently verify the identity, purity, and key physicochemical parameters of this compound. The methodologies and workflows presented in this guide provide a self-validating framework for ensuring the quality and suitability of this building block for its intended application in research and development.
References
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ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]
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ChemBK. 2-(AZETIDIN-1-YL)ACETIC ACID HYDROCHLORIDE. Available at: [Link]
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PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride. Available at: [Link]
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Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]
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TA Instruments. Differential Scanning Calorimetry (DSC). Available at: [Link]
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JoVE. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]
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Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]
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SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available at: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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Semantic Scholar. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available at: [Link]
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